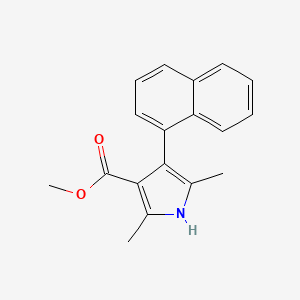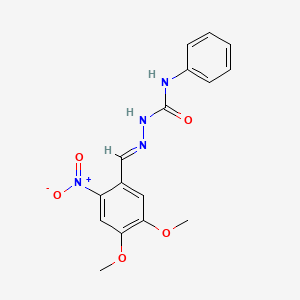
methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate is 279.125928785 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis
Methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate is involved in the synthesis and optical resolution of axially dissymmetric pyrroles. These compounds have shown effectiveness as catalysts for enantioselective addition reactions, such as the addition of diethylzinc to aromatic aldehydes. The synthesis involves creating dissymmetric pyrroles from nitroalkenes and ethyl isocyanoacetate, with optical resolution achieved via crystallization of diastereoisomeric mixtures. The resultant axially dissymmetric pyrocolls catalyze enantioselective additions, demonstrating the compound's utility in stereoselective synthesis processes (Furusho, Tsunoda, & Aida, 1996).
Structural and Spectral Analyses
In-depth studies on the molecular structure, spectroscopic properties, and reactivity descriptors of related pyrrole compounds have been conducted. These studies involve quantum chemical calculations, including density functional theory (DFT) and "atoms in molecules" (AIM) theory, to evaluate the formation, thermodynamic parameters, and vibrational analyses of the compounds. Such research provides valuable insights into the compound's chemical behavior, including its electrophilicity, resonance-assisted hydrogen bonding, and potential as an electrophile in various reactions (Singh et al., 2013).
Antimicrobial Applications
A novel series of pyrrole derivatives, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has been synthesized and evaluated for in vitro antimicrobial activities. The synthesis involves cyclization, hydrolysis, decarboxylation, and formylation reactions. These compounds have shown promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group into the structure further enhances their antimicrobial efficacy, making them significant templates for the design of new antimicrobial agents (Hublikar et al., 2019).
Cytotoxic Activity for Cancer Research
The compound's derivatives have been evaluated for cytotoxic activities against various cancer cell lines. Research in this area focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties. Most of these derivatives exhibit potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research indicates the potential of methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate derivatives in developing new cancer therapies (Deady et al., 2003).
Propriétés
IUPAC Name |
methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIBGPGLDYFPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B5601632.png)
![methyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)
![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B5601679.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ETHYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5601733.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)
